molecular formula C11H8FNO2 B11898918 6-Fluoro-8-methylquinoline-4-carboxylic acid

6-Fluoro-8-methylquinoline-4-carboxylic acid

Cat. No.: B11898918
M. Wt: 205.18 g/mol
InChI Key: SRKHECSUKHXUBZ-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are often employed for constructing the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions, often catalyzed by transition metals. The use of environmentally benign reagents and conditions is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinolines .

Scientific Research Applications

6-Fluoro-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly for treating infections and cancer.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline-4-carboxylic acid
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 6-Bromo-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Fluoro-8-methylquinoline-4-carboxylic acid is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This unique arrangement can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

6-fluoro-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(11(14)15)2-3-13-10(6)9/h2-5H,1H3,(H,14,15)

InChI Key

SRKHECSUKHXUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)C(=O)O)F

Origin of Product

United States

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